molecular formula C17H19NO5 B10979451 6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10979451
M. Wt: 317.34 g/mol
InChI Key: ZQZLCDQFTKBVQQ-UHFFFAOYSA-N
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Description

6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based carboxylic acid derivative functionalized with a carbamoyl group linked to a substituted phenyl ring. The ethoxycarbonyl group at the 2-position of the phenyl ring contributes to its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

6-[(2-ethoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H19NO5/c1-2-23-17(22)13-9-5-6-10-14(13)18-15(19)11-7-3-4-8-12(11)16(20)21/h3-6,9-12H,2,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

ZQZLCDQFTKBVQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(ethoxycarbonyl)aniline and 3-cyclohexene-1-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The ethoxycarbonyl and anilino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The ethoxycarbonyl and anilino groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, influencing their activity. The cyclohexene ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous derivatives. Key differences lie in substituents on the phenyl ring and cyclohexene backbone, which modulate physicochemical parameters, binding affinities, and functional applications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS or ID) Molecular Formula Substituents on Phenyl Ring Molecular Weight Key Properties/Applications References
Target Compound (Not explicitly listed) C17H19NO6 2-(Ethoxycarbonyl) 333.34 Hypothesized ERα inhibition, corrosion resistance N/A
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (MolPort-001-018-743) C15H16ClNO3 3-Cl, 4-CH3 293.75 Intermediate in drug synthesis
6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid (477888-70-3) C15H14F3NO3 4-CF3 313.27 High-purity pharmaceutical intermediate (NLT 97%)
6-[(3,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (478046-14-9) C16H19NO5 3,5-OCH3 305.33 Enhanced solubility due to polar substituents
6-Carbamoylcyclohex-3-ene-1-carboxylic acid (2028-12-8) C8H11NO3 -NH2 (carbamoyl) 185.18 Precursor for polymer coatings (e.g., PACC)
(1R,6S)-6-[[2-[4-Methylphenylpiperazine]carbamoyl]cyclohex-3-ene-1-carboxylic acid (ZINC00627464) C22H25N3O3 4-CH3-piperazine 379.45 ΔG = -30.31 kcal/mol, Ki = 1.650 μM (ERα inhibition)

Key Findings:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in 477888-70-3 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, making it suitable for drug development .
  • The ethoxycarbonyl group in the target compound likely confers similar electronic effects, though direct bioactivity data are absent in the provided evidence.

Role in Polymer Chemistry: The simpler carbamoyl derivative (2028-12-8) forms poly(6-((4-acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid) (PACC), which exhibits corrosion inhibition efficiency up to 99% in nanocomposites .

Structural Analogues in Drug Discovery :

  • ZINC00627464 demonstrates strong estrogen receptor alpha (ERα) inhibition (ΔG = -30.31 kcal/mol), outperforming natural compounds like capsaicin (ΔG = -24.90 kcal/mol) . This suggests that substitutions on the phenyl ring (e.g., piperazine) critically modulate binding.

Physicochemical Properties :

  • Methoxy groups in 478046-14-9 improve aqueous solubility compared to halogenated derivatives, which may favor pharmacokinetic profiles .
  • Chlorinated derivatives (e.g., MolPort-001-018-743 ) are typically lipophilic, impacting membrane permeability and bioavailability .

Biological Activity

6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO4, with a molecular weight of approximately 303.34 g/mol. The compound features a cyclohexene ring and various functional groups that may enhance its biological activity.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

  • Cytotoxicity : Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Some related compounds have demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) .

Cytotoxic Activity

A study evaluated the cytotoxic effects of several derivatives against different cancer cell lines. The results highlighted the following:

CompoundCell Line TestedIC50 (µM)Remarks
Compound ACOLO201 (human colorectal adenocarcinoma)<30High cytotoxic activity
Compound B4T1 (murine mammary carcinoma)<20Significant selectivity
Compound CJurkat (T-cell leukemia)>50Low cytotoxicity observed

The data indicate that the structural modifications in compounds can significantly influence their cytotoxic profiles .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
  • Receptor Modulation : Similar compounds have been identified as agonists for certain receptors, leading to downstream signaling effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:

  • Functional Groups : The presence of ethoxycarbonyl and carbamoyl groups enhances solubility and bioactivity.
  • Cyclic Structure : The cyclohexene moiety contributes to conformational flexibility, potentially facilitating interactions with biological targets.

Case Studies

Several case studies highlight the compound's potential applications:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of cyclohexene carboxylic acids showed promising anticancer properties, suggesting that modifications could lead to more effective therapies .
  • Antiviral Studies : Compounds similar in structure to this compound were tested against HSV-1, showing significant inhibition at low concentrations .

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